3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol

Catalog No.
S14403220
CAS No.
M.F
C8H13NOS
M. Wt
171.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol

Product Name

3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol

IUPAC Name

3-(methylamino)-1-thiophen-3-ylpropan-1-ol

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

InChI

InChI=1S/C8H13NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,8-10H,2,4H2,1H3

InChI Key

SAWAAJOUTUZSHE-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CSC=C1)O

3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol is an organic compound characterized by a thiophene ring attached to a propanol backbone, with a methylamino substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including antidepressants. The presence of the thiophene group contributes to its unique chemical properties and biological activities, making it a subject of interest in drug development and research.

  • Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(Methylamino)-1-(thiophen-3-yl)propanone. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The ketone form can be reduced back to the alcohol using catalysts such as palladium on carbon or sodium borohydride.
  • Substitution: The methylamino group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used .

The biological activity of 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol is primarily linked to its role as a precursor in the synthesis of antidepressants. Compounds with similar structures have been shown to influence neurotransmitter systems, potentially affecting mood and behavior. Research indicates that thiophene derivatives may interact with various biological targets, including enzymes and receptors, which could lead to therapeutic effects in treating mood disorders .

The synthesis of 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol typically involves several steps:

  • Reduction of Ketone: The compound can be synthesized through the catalytic hydrogenation of 3-(Methylamino)-1-(thiophen-3-yl)propanone using palladium on carbon as a catalyst under hydrogen gas conditions.
  • Chiral Resolution: For obtaining optically pure forms, chiral resolution techniques can be employed using agents such as (S)-mandelic acid in solvents like 2-butanol containing water .
  • Enzymatic Methods: Novel enzymatic processes have also been explored for synthesizing this compound, providing alternative routes that may offer higher selectivity and yield .

The primary application of 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol lies in its use as an intermediate in pharmaceutical synthesis. It is particularly relevant in the production of antidepressants and other therapeutic agents targeting neurological disorders. Additionally, its unique chemical properties make it suitable for research into new drug formulations and potential therapeutic applications .

Interaction studies involving 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol focus on its binding affinities and effects on biological targets. These studies aim to elucidate how this compound influences receptor activity and enzyme function, contributing to its potential therapeutic effects. Such interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of drugs derived from this compound .

Several compounds exhibit structural similarities to 3-(Methylamino)-1-(thiophen-3-yl)propane-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol116539-57-2Similar structure with a different thiophene position
(S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol116539-55-0Enantiomer with potential differences in activity
3-Chloro-1-(thiophen-2-yl)propan-1-ol100131-91-7Contains chlorine, altering reactivity
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one13636-02-7Dimethyl substitution affects biological properties
(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol116539-56-1Similar structure with dimethyl substitution

These compounds share structural characteristics but differ in their substituents or stereochemistry, which can significantly influence their chemical behavior and biological activity .

Diastereomeric salt formation remains the most industrially viable method for large-scale enantiomer separation of 3-(methylamino)-1-(thiophen-3-yl)propane-1-ol. This technique exploits differential solubility between diastereomeric salts formed by reacting racemic mixtures with chiral resolving agents.

Mandelic Acid Derivatives

Optically active mandelic acid derivatives, particularly (R)- and (S)-3-chloro-5-difluoromethoxy mandelic acid, have shown exceptional efficacy. A 2004 patent demonstrated that resolving racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with (D)-prolinamide in ethyl acetate at a 0.45:1 molar ratio (resolving agent-to-substrate) yielded the (R)-enantiomer with 92.4% ee. Critical parameters include:

ParameterOptimal RangeImpact on ee
SolventEthyl acetateEnhances salt crystallization
Water Content5–15% (v/v)Modulates solubility
Molar Ratio0.25–0.75:1Maximizes enantioselectivity

Notably, substituting ethyl acetate with tert-butyl methyl ether (TBME) reduced ee by 15–20%, underscoring solvent specificity.

Tartaric Acid Analogues

O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) outperform native tartaric acid in enantiomer separation. At a 0.25:1 molar ratio, DBTA achieved 82.5% ee for (S)-3-(methylamino)-1-(thiophen-3-yl)propane-1-ol, while DPTTA yielded 57.9% ee under identical conditions. The superior performance of DBTA is attributed to its bulky benzoyl groups, which enhance steric discrimination during salt crystallization.

Application in Duloxetine Production Pathways

The synthesis of 3-(methylamino)-1-(thiophen-3-yl)propane-1-ol follows established methodologies developed for its 2-thienyl analog, primarily through catalytic hydrogenation of the corresponding ketone precursor [2]. The reduction of 3-methylamino-1-(thiophen-3-yl)propane-1-one to the corresponding alcohol employs palladium on carbon under hydrogen gas at 1-3 atmospheres pressure and temperatures of 25-50°C, yielding 85-92% of the racemic alcohol . Critical optimization parameters for this transformation are summarized in the following table:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading5-10 wt% Pd/CHigher loading accelerates reaction but risks over-reduction
Temperature30-40°CElevated temperatures reduce enantiomeric excess due to racemization
SolventMethanol/Ethyl AcetateMethanol enhances hydrogen solubility
Pressure<2 atm H₂Controls reaction rate and minimizes side reactions
Reaction Time<6 hoursPrevents over-reduction to 1-(thiophen-3-yl)propane-1-ol

The Mannich reaction approach, successfully employed in duloxetine synthesis, involves the condensation of 2-acetylthiophene derivatives with paraformaldehyde and methylamine in the presence of hydrochloric acid [7] [8]. For the 3-thienyl analog, this methodology would utilize 3-acetylthiophene as the starting material, though specific optimization parameters for this positional isomer require further investigation [8] [2].

Enzymatic resolution represents a critical aspect of producing enantiomerically pure material, with Burkholderia plantarii lipase demonstrating high specificity for the (R)-enantiomer in related systems . The enzymatic resolution process achieves:

EnzymeSubstrateEnantiomeric Excess (%)Yield (%)Conditions
Burkholderia plantarii3-Chloro derivative99.245pH 7.0, 30°C, 24 hours
Candida antarctica BAcylated intermediate98.548Tetrabutylammonium bromide, 40°C, 18 hours

Industrial-scale production considerations for the 3-thienyl analog would likely follow established protocols involving chiral resolution through phthalic anhydride semiesters and (S)-α-methylbenzylamine, though specific data for this positional isomer remains limited [2].

Thiophene-Based Drug Candidate Development

The thiophene moiety functions as a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes and structural versatility [4] [5]. Twenty-six drugs possessing thiophene nuclei have received United States Food and Drug Administration approval across different pharmacological classes, with five approved for treating inflammatory conditions, four for cardiovascular applications, and four for neurological disorders [4]. The thiophene ring provides synthetically accessible modification sites and serves as an important pharmacophore for replacing existing functionalities in drug candidates [4] [5].

The 3-thienyl position offers distinct electronic properties compared to the conventional 2-thienyl substitution pattern used in duloxetine synthesis [9] [10]. Structural comparison reveals:

PropertyThiophene-2-yl PositionThiophene-3-yl Position
Electronic PropertiesMore electron-richLess electron-rich
ReactivityHigher electrophilic substitutionLower reactivity
Metabolic StabilityKnown pathwaysRequires investigation
Binding AffinityProven serotonin-norepinephrine reuptake inhibitor activityNeeds evaluation

The development of thiophene-based drug candidates has expanded beyond traditional applications, with recent research identifying novel thiophene derivatives as potent inhibitors for various biological targets [11] [12]. Thiophene pyrazole hybrids have demonstrated promising anti-inflammatory drug candidate properties with moderate and selective cyclooxygenase-2 inhibition [12]. The planarity of the thiophene ring contributes to binding affinity with receptors, while its lipophilicity enhances membrane permeability and blood-brain barrier penetration for neurological applications [4] [5].

Contemporary drug development utilizing thiophene scaffolds employs computational approaches including structural bioinformatics, high-throughput virtual screening, and molecular dynamics simulations [4] [5]. These methodologies enable systematic exploration of structure-activity relationships and optimization of pharmacokinetic properties while reducing development costs and timeframes [13] [4].

Structure-Activity Relationship Optimization Strategies

Structure-activity relationship studies for thiophene-containing compounds reveal critical structural features governing biological activity and pharmaceutical efficacy [13] [4] [5]. The position of substituents on the thiophene ring significantly influences electronic properties, reactivity patterns, and biological interactions [4] [5] [14]. Quantitative structure-activity relationship analysis of thiophene derivatives has identified key descriptive variables including bond dipole moment, lipophilicity parameters, and topological indices as determinants of biological activity [13].

Optimization strategies for 3-(methylamino)-1-(thiophen-3-yl)propane-1-ol focus on several structural modifications:

Thiophene Ring Position Effects: The 3-position substitution pattern creates different electronic distribution compared to the 2-position analog, potentially affecting receptor binding affinity and selectivity profiles [9] [10] [14]. Research on 15-lipoxygenase-1 inhibitors demonstrated that thiophene substitution patterns dramatically influence inhibitory potency, with specific positional requirements for optimal activity [14].

Stereochemical Considerations: The chiral center at C-1 necessitates evaluation of both (R)- and (S)-enantiomers for biological activity [6]. The (S)-enantiomer of the 2-thienyl analog serves as the active pharmaceutical ingredient precursor in duloxetine synthesis, while the (R)-enantiomer represents an inactive impurity requiring removal . Similar stereochemical requirements may apply to the 3-thienyl analog, though specific studies are needed.

Functional Group Modifications: The methylamino group provides opportunities for structural optimization through alkyl chain length variation, branching patterns, and substitution with alternative amino functionalities [14]. Studies on related thiophene compounds have shown that linear four-carbon chains provide optimal biological activity compared to shorter or longer alkyl substituents [14].

The following optimization parameters have been identified for thiophene-based drug development:

Structural FeatureOptimization StrategyBiological Impact
Thiophene PositionEvaluate 2- vs 3-substitutionElectronic properties and binding affinity
Amino SubstitutionVary alkyl chain length and branchingReceptor selectivity and potency
Hydroxyl ConfigurationAssess both R and S stereoisomersPharmacological activity and metabolism
Ring SubstitutionIntroduce electron-withdrawing/donating groupsMetabolic stability and target specificity

Computational modeling approaches, including molecular docking studies and three-dimensional quantitative structure-activity relationship analysis, enable systematic exploration of structural modifications while minimizing synthetic requirements [13] [12]. These methodologies have successfully identified structure-activity relationships for thiophene derivatives targeting various biological systems, including cyclooxygenase enzymes, kinase inhibitors, and neurotransmitter reuptake mechanisms [13] [4] [12].

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.07178521 g/mol

Monoisotopic Mass

171.07178521 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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